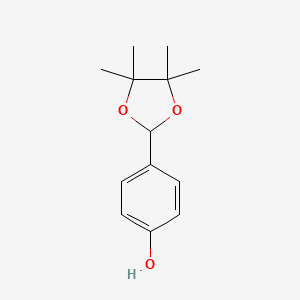

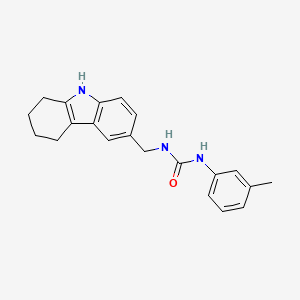

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Übersicht

Beschreibung

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, also known as S-2-HBA, is a naturally occurring compound found in certain plants and fungi. It is a small molecule with a molecular weight of 176.2 g/mol and is composed of carbon, hydrogen, and oxygen atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images. S-2-HBA has been studied for its potential applications in the fields of medicine and biochemistry.

Wissenschaftliche Forschungsanwendungen

Germination Inhibition

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and related compounds have been identified as germination inhibitory constituents in plants. For example, a study on Erigeron annuus flowers isolated compounds including a similar dihydrofuran-2-yl-acetic acid, which showed significant inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Cometabolic Degradation

Research on biphenyl-utilizing bacteria has revealed their ability to transform dibenzofuran via a lateral dioxygenation pathway. The study identified metabolites such as 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid and others, indicating the potential role of these bacteria in environmental bioremediation processes (Li et al., 2009).

Synthesis of Furobenzopyranone Derivatives

The compound has been used in the synthesis of furobenzopyranone derivatives. A study demonstrated the conversion of hydroxyketones to various derivatives, indicating its utility in organic synthesis and pharmaceutical applications (Kawase et al., 1971).

Antimicrobial Screening

Some dihydrobenzofurans, including those with a structure similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, have been synthesized and screened for antibacterial activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).

Inhibition of Enzymic Oxidation

Metabolites similar to (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid have been found to inhibit the enzymic oxidation of indole-3-acetic acid, a plant hormone. This suggests potential applications in plant biochemistry and pesticide research (Lee & Chapman, 1977).

Eigenschaften

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXRWHAYNFAHBM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2795537.png)

![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)